8-S-Benzyl cyclic amp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

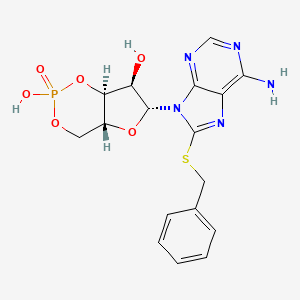

8-S-Benzyl cyclic amp, also known as this compound, is a useful research compound. Its molecular formula is C17H18N5O6PS and its molecular weight is 451.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

8-S-Benzyl cyclic AMP has been extensively studied for its effects on various receptors and signaling pathways. Its structural modifications allow it to selectively activate specific protein kinases and receptors, which can lead to therapeutic advancements.

1.1. Activation of Protein Kinase A

One of the primary applications of this compound is its ability to activate protein kinase A (PKA). This activation is crucial for mediating cellular responses to hormones and neurotransmitters. For instance, studies have shown that this compound selectively activates PKA, enhancing glucose-induced insulin secretion from pancreatic β-cells . This property makes it a candidate for diabetes treatment by improving insulin response.

1.2. Selective Receptor Agonism

Research indicates that this compound can selectively bind to adenosine receptors, specifically A1 and A3 subtypes, which are implicated in various physiological processes including cardiac function and immune response modulation . The selectivity of this compound allows for targeted therapeutic strategies with potentially fewer side effects compared to non-selective agonists.

Cellular Biology Applications

In cellular biology, this compound serves as a vital tool for studying intracellular signaling mechanisms.

2.1. Modulation of Gene Expression

The compound has been shown to influence gene expression by modulating the levels of cyclic AMP within cells. This modulation can lead to changes in transcription factor activity, thereby affecting the expression of genes involved in cell growth and differentiation . Such effects are critical in understanding cancer biology and developing targeted therapies.

2.2. Neurobiology Studies

In neurobiology, this compound has been utilized to investigate neuronal signaling pathways. It has been found to induce changes in organelle transport within neurons, which is essential for neuronal growth and function . This application highlights its potential role in neurodegenerative disease research.

Cosmetic Formulation Applications

Beyond pharmacological uses, this compound has found applications in cosmetic formulations due to its biological activity.

3.1. Skin Care Products

The compound's ability to modulate cellular responses makes it an attractive ingredient in skin care products aimed at enhancing skin hydration and elasticity. By influencing the signaling pathways involved in skin cell metabolism, this compound can contribute to improved skin health and appearance .

3.2. Stability and Efficacy Studies

Research into the stability and efficacy of formulations containing this compound has shown promising results. Its incorporation into topical formulations has been linked with improved bioavailability and therapeutic effectiveness, making it a valuable addition to cosmetic products designed for anti-aging and skin repair .

Case Studies

Several case studies illustrate the practical applications of this compound:

Eigenschaften

CAS-Nummer |

32487-38-0 |

|---|---|

Molekularformel |

C17H18N5O6PS |

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-benzylsulfanylpurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C17H18N5O6PS/c18-14-11-15(20-8-19-14)22(17(21-11)30-7-9-4-2-1-3-5-9)16-12(23)13-10(27-16)6-26-29(24,25)28-13/h1-5,8,10,12-13,16,23H,6-7H2,(H,24,25)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 |

InChI-Schlüssel |

XOQMHXSVDYQBOZ-XNIJJKJLSA-N |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCC5=CC=CC=C5)N)O)OP(=O)(O1)O |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SCC5=CC=CC=C5)N)O)OP(=O)(O1)O |

Kanonische SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCC5=CC=CC=C5)N)O)OP(=O)(O1)O |

Synonyme |

8-benzylthio-cAMP 8-S-benzyl cyclic AMP 8-thio-benzyl cyclic AMP 8-thio-benzyl cyclic AMP, monosodium salt 8-thio-benzyl cyclic AMP, sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.